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Compound of Interest

Compound Name: Methyl pent-4-ynoate

Cat. No.: B153173

An In-Depth Technical Guide to Methyl Pent-4-ynoate: Physicochemical Properties, Synthesis,
and Spectroscopic Characterization

Abstract

Methyl pent-4-ynoate (CAS No. 21565-82-2) is a versatile bifunctional molecule that serves as
a valuable building block in modern organic synthesis. Possessing both a terminal alkyne and a
methyl ester, it offers two distinct and orthogonal points for chemical modification, making it a
strategic intermediate in the synthesis of complex molecular architectures, including
pharmaceutical agents and functional materials. This guide provides a comprehensive
overview of its physical and spectroscopic properties, a detailed, field-proven synthesis
protocol with mechanistic insights, and a discussion of its chemical reactivity and handling for
researchers, scientists, and drug development professionals.

Physicochemical Properties

Methyl pent-4-ynoate is a clear, colorless liquid at room temperature. Its physical properties
are critical for its handling, reaction setup, and purification. The terminal alkyne and ester
functionalities govern its polarity and boiling point, while its relatively low molecular weight
contributes to its volatility.

Table 1: Physicochemical Data for Methyl Pent-4-ynoate
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Property Value Source(s)
CAS Number 21565-82-2 [1]
Molecular Formula CeHsO2 [1]
Molecular Weight 112.13 g/mol [1]
Appearance Clear, colorless liquid [1]
Boiling Point 142-144 °C (at 760 mmHg) [2]
Density 0.976 - 0.986 g/cm3 at 25 °C [1]
Refractive Index (n2°/D) 1.426 - 1.429 [1]

Soluble in common organic

solvents (e.g., methanol,

Solubility dichloromethane, ether, ethyl [2]
acetate); poorly soluble in
water.

Storage Temperature 2-8 °C [3]

Spectroscopic Signature and Structural Elucidation

The structural identity and purity of methyl pent-4-ynoate are unequivocally confirmed through
a combination of spectroscopic techniques. Each functional group provides a distinct and
diagnostic signature.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

The *H NMR spectrum provides a clear map of the proton environments within the molecule.
The signals are well-resolved and their chemical shifts are influenced by the electronegativity of
the adjacent ester group and the anisotropy of the alkyne.

Table 2: 1H NMR Spectral Data for Methyl Pent-4-ynoate (400 MHz, CDCls)[1]
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Rationale

3.70 Singlet (s)

3H

-OCHs

Protons on the
methyl ester are
deshielded by
the adjacent
oxygen,
appearing as a

sharp singlet.

2.61-2.47 Multiplet (m)

4H

-CH2-CHa2-

The two
methylene
groups form a
complex spin
system. The
protons alpha to
the carbonyl (C2-
H) are more
deshielded than
the beta protons
(C3-H).

1.97 Triplet (t)

1H

=C-H

The terminal
alkyne proton is
coupled to the
two adjacent
methylene
protons (C3-H),
resulting in a
triplet. Its
chemical shift is
characteristic for
a terminal

alkyne.
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Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The 13C NMR spectrum confirms the carbon backbone, with distinct signals for the carbonyl
carbon, the two sp-hybridized alkyne carbons, the methyl ester carbon, and the two sp3-
hybridized methylene carbons.

Table 3: 13C NMR Spectral Data for Methyl Pent-4-ynoate (101 MHz, CDCIs)[1]

Chemical Shift (6) ppm Carbon Assignment Rationale

The carbonyl carbon is the

most deshielded, appearing far

172.2 C=0 (C1) _ _ o
downfield as is characteristic
for esters.

The terminal sp-hybridized

824 C=CH (C5)
carbon atom of the alkyne.
The internal sp-hybridized

69.0 C=CH (C4)
carbon atom of the alkyne.
The carbon of the methyl ester

51.8 -OCHs
group.

The methylene carbon alpha to

33.1 -CH2-C=0 (C2)
the carbonyl group.

The methylene carbon

14.3 -CH2-C= (C3)

adjacent to the alkyne.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the presence of the key functional
groups. The spectrum is dominated by the sharp, strong carbonyl stretch of the ester and the
characteristic stretches of the terminal alkyne.

Table 4: Key IR Absorption Bands for Methyl Pent-4-ynoate
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Wavenumber . . . .

(cm-?) Vibration Type Intensity Functional Group
~3300 =C-H Stretch Strong, Sharp Terminal Alkyne
~2950 C-H Stretch (sp?) Medium Methylene/Methyl
~2120 C=C Stretch Medium-Weak, Sharp  Alkyne

~1740 C=0 Stretch Strong, Sharp Ester Carbonyl
~1200 C-O Stretch Strong Ester

Mass Spectrometry (MS)

Under electron ionization (El), methyl pent-4-ynoate will exhibit a clear molecular ion peak

corresponding to its molecular weight. The fragmentation pattern is predictable and provides

further structural confirmation.

e Molecular lon (M*): m/z = 112.

e Key Fragments:

o m/z = 81: Loss of the methoxy group (*OCH?3).

o m/z =53: Loss of the carbomethoxy group (¢<COOCH:S3).

o m/z = 59: The carbomethoxy cation itself (COOCHSs]*).

Synthesis and Purification Protocol

The most reliable and common method for preparing methyl pent-4-ynoate is the acid-

catalyzed Fischer esterification of 4-pentynoic acid with methanol. An effective alternative

involves the use of thionyl chloride to first generate the acyl chloride in situ, which then rapidly

reacts with methanol.

Principle of the Reaction

The synthesis from 4-pentynoic acid and methanol is an equilibrium-limited reaction. To drive

the reaction toward the product (the ester), one of two strategies is typically employed:
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e Use of a large excess of a reactant: Using methanol as the solvent ensures a high
concentration, pushing the equilibrium to the right according to Le Chéatelier's principle.

o Removal of water: While possible, this is less common for small-scale preparations.

o Use of a dehydrating agent or acyl chloride precursor: Reagents like thionyl chloride (SOCIz2)
convert the carboxylic acid to a highly reactive acyl chloride intermediate. This is not an
equilibrium reaction and proceeds to completion, driven by the formation of gaseous HCI and
SOz byproducts.

Experimental Protocol (Thionyl Chloride Method)[1]

Causality: This method is often preferred in research settings for its high efficiency and
irreversible nature, ensuring a complete conversion of the starting carboxylic acid and
simplifying purification.

Materials:

e 4-Pentynoic acid

e Methanol (anhydrous)

e Thionyl chloride (SOCI2)

¢ Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs)
o Saturated aqueous sodium chloride (Brine)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert
atmosphere (e.g., nitrogen), dissolve 4-pentynoic acid (1.0 eq) in anhydrous methanol
(approx. 10 mL per gram of acid).
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the
exothermic reaction upon adding thionyl chloride.

Reagent Addition: Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution over 30
minutes. The slow addition prevents a rapid temperature increase and excessive gas
evolution.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin
Layer Chromatography (TLC).

Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove
excess methanol and SOClz.

Workup - Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer
successively with water, saturated aqueous NaHCOs (to neutralize residual acid), and finally
with brine (to remove bulk water).

o Self-Validation: The NaHCOs wash is a critical step. Effervescence (CO2 evolution)
confirms the presence of acid, and washing should continue until this ceases, ensuring
complete neutralization.

Drying and Concentration: Dry the isolated organic layer over anhydrous Na2SOa4, filter, and
concentrate the filtrate under reduced pressure to yield the crude methyl pent-4-ynoate.

Purification: If necessary, the product can be further purified by flash column chromatography
on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

& Purifi

Workup & Purification
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Click to download full resolution via product page
Caption: Workflow for the synthesis of methyl pent-4-ynoate.

Chemical Reactivity and Handling

The utility of methyl pent-4-ynoate stems from the distinct reactivity of its two functional
groups, which can often be addressed selectively.

Reactivity Profile

o Terminal Alkyne:

o Acidity: The terminal alkyne proton is weakly acidic (pKa = 25) and can be deprotonated
by strong bases (e.g., n-BuLi, Grignard reagents) to form an acetylide. This nucleophile
can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides).

o Metal-Catalyzed Couplings: It is an excellent substrate for Sonogashira coupling with aryl
or vinyl halides to form C-C bonds.

o Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition
(CuAAC) reactions to form 1,4-disubstituted triazoles, a cornerstone of bioorthogonal
chemistry.

e Ester:

o Hydrolysis: Can be hydrolyzed back to the parent carboxylic acid under acidic or basic
(saponification) conditions.

o Amidation/Transesterification: Reacts with amines or other alcohols, typically under
catalysis, to form amides or different esters.

o Reduction: Can be reduced to the corresponding alcohol (pent-4-yn-1-ol) using strong
reducing agents like lithium aluminum hydride (LiAIHa4).

Logical Reactivity Pathways
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Caption: Key reaction pathways for methyl pent-4-ynoate.

Safety and Handling

Methyl pent-4-ynoate is classified as a hazardous substance and requires careful handling in
a well-ventilated fume hood.

o GHS Hazards: Flammable liquid and vapor; Causes skin irritation and serious eye irritation;
May cause respiratory irritation.[1] Some suppliers classify it as causing severe skin burns
and eye damage.

o Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g.,
nitrile), and a lab coat are mandatory.

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat
and ignition sources, as recommended at 2-8 °C.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Physical properties and appearance of methyl pent-4-
ynoate.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153173#physical-properties-and-appearance-of-
methyl-pent-4-ynoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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